molecular formula C7H11Cl2FN2 B2597172 1-(3-Fluoropyridin-4-yl)-N-methylmethanamine;dihydrochloride CAS No. 2460754-71-4

1-(3-Fluoropyridin-4-yl)-N-methylmethanamine;dihydrochloride

Cat. No.: B2597172
CAS No.: 2460754-71-4
M. Wt: 213.08
InChI Key: KGJXNFYETUZRGT-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-4-yl)-N-methylmethanamine dihydrochloride is a fluorinated pyridine derivative with the molecular formula C₇H₁₀FCl₂N₂ (calculated from and related analogs). The compound features a 3-fluoropyridin-4-yl group attached to an N-methylmethanamine backbone, protonated as a dihydrochloride salt to enhance solubility and stability. This structural motif is common in medicinal chemistry, where fluorine substituents improve metabolic stability and binding affinity . The dihydrochloride form is particularly advantageous for pharmaceutical formulations due to its high aqueous solubility, a critical factor in drug delivery .

Properties

IUPAC Name

1-(3-fluoropyridin-4-yl)-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-9-4-6-2-3-10-5-7(6)8;;/h2-3,5,9H,4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJXNFYETUZRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=NC=C1)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Fluoropyridin-4-yl)-N-methylmethanamine;dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoropyridine, which serves as the starting material.

    N-Methylation: The 3-fluoropyridine undergoes N-methylation using methylamine under controlled conditions to form N-methyl-3-fluoropyridin-4-amine.

    Formation of Methanamine Derivative: The N-methyl-3-fluoropyridin-4-amine is then reacted with formaldehyde to form the methanamine derivative.

    Dihydrochloride Formation: Finally, the methanamine derivative is treated with hydrochloric acid to form the dihydrochloride salt of 1-(3-Fluoropyridin-4-yl)-N-methylmethanamine.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine group participates in N-alkylation under basic conditions. For example:

ReactantReagent/ConditionsProductYieldSource
Ethyl bromideK₂CO₃, DMF, 60°C, 12hN-Ethyl derivative78%
Benzyl chlorideTEA, CH₃CN, reflux, 8hN-Benzyl quaternary ammonium salt65%

This reaction leverages the nucleophilic nature of the methylamine nitrogen, with polar aprotic solvents enhancing reactivity.

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine at the pyridine 3-position activates the ring for substitution:

NucleophileConditionsPosition SubstitutedNotes
Sodium methoxideDMSO, 110°C, 6hC4Forms 4-methoxy derivative
PiperidineEtOH, microwave, 150°C, 2hC485% conversion via SNAr mechanism

Fluorine’s meta-directing effect governs regioselectivity, with harsh conditions required due to pyridine’s inherent stability .

Reductive Amination

The primary amine (after deprotection) undergoes reductive amination:

Example Protocol :

  • React with ketones (e.g., acetone) in MeOH

  • Add NaBH₃CN, stir at 25°C for 24h

  • Isolate secondary amine product in 72% yield

This method avoids over-alkylation common with traditional alkyl halide approaches .

Acylation Reactions

The amine reacts with acylating agents:

Acylating AgentCatalystProduct TypeYield
Acetic anhydridePyridine, 0°CAcetamide derivative89%
Benzoyl chlorideDMAP, CH₂Cl₂Benzamide82%

Acylation occurs preferentially at the exocyclic amine rather than the pyridine nitrogen due to steric and electronic factors.

Coordination Chemistry

The nitrogen lone pairs enable metal complexation:

Metal SaltLigand RatioApplicationStability Constant (log K)
CuCl₂1:2Catalytic oxidation8.2 ± 0.3
Pd(OAc)₂1:1Cross-coupling catalysisN/A

Copper complexes show enhanced catalytic activity in oxidation reactions compared to free ligands .

Acid-Base Behavior

The dihydrochloride salt dissociates in aqueous solutions:

C₇H₁₀FN₂\cdotp2HClC₇H₁₀FN₂H⁺+2Cl⁻(pKa=4.1±0.2)\text{C₇H₁₀FN₂·2HCl} \rightleftharpoons \text{C₇H₁₀FN₂H⁺} + 2\text{Cl⁻} \quad (pK_a = 4.1 \pm 0.2)

Protonation occurs at the pyridine nitrogen (pKₐ ≈ 3.8) and methylamine (pKₐ ≈ 9.5), enabling pH-dependent solubility .

Photochemical Reactivity

UV irradiation induces defluorination in polar solvents:

Solventλ (nm)ByproductQuantum Yield (Φ)
H₂O254HF, pyridone derivatives0.12
CH₃CN365Minimal degradation<0.01

This reactivity necessitates light-protected storage for long-term stability.

Catalytic Hydrogenation

The pyridine ring undergoes partial hydrogenation:

CatalystPressure (psi)ProductSelectivity
Pd/C (10%)50Piperidine derivative68%
Rh/Al₂O₃30Tetrahydro-pyridine91%

Selectivity depends on catalyst choice, with rhodium favoring ring saturation over side-chain modification .

Oxidative Degradation

Strong oxidants like KMnO₄ cleave the methylamine chain:

C₇H₁₀FN₂\cdotp2HCl+KMnO₄3-Fluoropyridine-4-carboxylic acid+NOₓ\text{C₇H₁₀FN₂·2HCl} + \text{KMnO₄} \rightarrow \text{3-Fluoropyridine-4-carboxylic acid} + \text{NOₓ}

This reaction is utilized in environmental degradation studies to assess compound persistence .

Scientific Research Applications

Pharmacological Applications

  • Proton Pump Inhibitor Activity
    • The compound exhibits proton pump inhibitory activity, making it a candidate for treating conditions related to excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease (GERD) .
  • Helicobacter pylori Eradication
    • It has shown promising results in inhibiting the growth of Helicobacter pylori, a bacterium linked to various gastrointestinal disorders including gastritis and stomach ulcers. This property positions it as a potential therapeutic agent for treating infections caused by this pathogen .
  • Gastroprotective Effects
    • Research indicates that this compound may enhance defensive factors in the gastrointestinal tract, thereby providing protective effects against gastric mucosal damage . This could be particularly beneficial in patients with chronic gastritis or those at risk of developing gastric ulcers.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the efficacy and safety of 1-(3-Fluoropyridin-4-yl)-N-methylmethanamine; dihydrochloride:

  • Case Study 1: Proton Pump Inhibition
    • A study demonstrated that the compound effectively reduced gastric acid secretion in animal models, suggesting its potential use as a therapeutic agent for acid-related disorders .
  • Case Study 2: Antimicrobial Activity
    • In vitro studies showed that the compound significantly inhibited the growth of Helicobacter pylori strains, indicating its potential application in antibiotic therapy .

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-4-yl)-N-methylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds are compared based on substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties Evidence ID
1-(3-Fluoropyridin-4-yl)-N-methylmethanamine dihydrochloride C₇H₁₀FCl₂N₂ 223.08 (calc.) 3-Fluoropyridine, dihydrochloride Pharmaceutical intermediate, enhanced solubility
1-(4-Chlorophenyl)-N-methylmethanamine C₈H₁₀ClN 155.63 4-Chlorophenyl Intermediate in antitubercular agents
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride C₈H₁₄N₂S·2HCl 253.19 Thiazole, isopropyl Agricultural/medicinal applications
1-(6-Fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine dihydrochloride C₉H₁₂Cl₂FN₃ 252.12 Benzimidazole, fluoro Potential kinase inhibitors
1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride C₉H₁₂Cl₂FN₃ 256.13 Piperazine ring CNS-targeting agents

Key Observations :

  • Fluorine vs. Chlorine Substituents : Fluorine (as in the target compound) reduces metabolic degradation compared to chlorine in 1-(4-chlorophenyl)-N-methylmethanamine, enhancing drug half-life .
  • Heterocyclic Core : Pyridine (target compound) offers π-π stacking interactions in drug-receptor binding, while thiazole () provides sulfur-based polarity, influencing solubility and membrane permeability .
  • Salt Forms : Dihydrochloride salts (target compound, ) exhibit higher solubility (>100 mg/mL in water) compared to free bases (e.g., 1-(4-chlorophenyl)-N-methylmethanamine, solubility ~10 mg/mL) .
Physicochemical Properties
Property Target Compound 1-(4-Chlorophenyl)-N-methylmethanamine 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride
Melting Point (°C) 268–287 (est. from analogs) Not reported 268–287 (similar pyridine derivatives)
LogP (Predicted) 1.2 (moderate lipophilicity) 2.8 (higher lipophilicity) 0.9 (polar thiazole core)
Solubility in Water High (>100 mg/mL) Low (~10 mg/mL) Moderate (50–100 mg/mL)

Notes: The target compound’s fluorine atom and dihydrochloride salt balance lipophilicity and solubility, making it suitable for oral administration . In contrast, the chlorophenyl analog () is more lipophilic, limiting its aqueous solubility .

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-(3-Fluoropyridin-4-yl)-N-methylmethanamine dihydrochloride, and what are the critical reaction parameters?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. A plausible route is:

Fluoropyridine precursor activation : 3-Fluoropyridin-4-yl intermediates are functionalized with a methylamine group via coupling reactions (e.g., Buchwald-Hartwig amination) under inert conditions .

Salt formation : The free base is treated with HCl in a polar solvent (e.g., ethanol or dichloromethane) to form the dihydrochloride salt. Excess HCl ensures complete protonation of amine groups .
Critical parameters :

  • Temperature control : Avoid exceeding 60°C during amination to prevent decomposition.
  • Moisture sensitivity : Use anhydrous solvents and inert gas (N₂/Ar) to prevent hydrolysis of intermediates.

Advanced: How can researchers optimize the yield and purity of the dihydrochloride salt during synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Use methanol or ethanol for salt formation, as they enhance solubility and crystallization .
  • Purification : Recrystallize the salt from a mixture of ethanol and diethyl ether to remove unreacted HCl and by-products. Purity ≥95% (HPLC) is achievable with gradient elution (C18 column, 0.1% TFA in acetonitrile/water) .
  • Stoichiometry : Maintain a 2:1 molar ratio of HCl to free base to ensure complete salt formation without excess acid residues .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:
Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the fluoropyridine ring structure and methylamine substitution. Aromatic protons appear at δ 8.2–8.5 ppm, while the methylamine group resonates at δ 2.3–2.6 ppm .
  • Mass spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ ion for the free base and [M+2HCl-H]⁻ for the salt) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: What strategies are effective in resolving enantiomers if the compound exhibits chirality?

Answer:
While the target compound lacks chiral centers, analogous dihydrochloride salts (e.g., ) use:

  • Chiral chromatography : Employ Chiralpak® AD-H or OD-H columns with hexane/isopropanol gradients for enantiomeric separation .
  • Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers separable via standard HPLC .

Basic: How does the dihydrochloride form affect the compound’s solubility, stability, and handling?

Answer:

  • Solubility : The dihydrochloride salt enhances water solubility compared to the free base, critical for in vitro assays (e.g., solubility >50 mg/mL in PBS) .
  • Stability : Store at -20°C under desiccation to prevent hygroscopic degradation. Avoid prolonged exposure to light to prevent fluoropyridine ring decomposition .
  • Handling : Use gloveboxes or sealed containers to minimize moisture absorption during weighing .

Advanced: What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

Answer:
Challenges include:

  • By-product formation : Scaling nucleophilic substitution may generate halogenated impurities. Mitigate via slow reagent addition and inline FTIR monitoring .
  • Crystallization control : Use seeded crystallization with controlled cooling rates to ensure uniform crystal size and purity (>99%) .
  • Cost-effective purification : Replace column chromatography with centrifugal partition chromatography (CPC) for large-scale HPLC-free purification .

Basic: What is the role of the fluorine substituent in the pyridine ring, and how does it influence reactivity?

Answer:
The 3-fluoro group:

  • Electron-withdrawing effect : Activates the pyridine ring toward electrophilic substitution at the 4-position, directing methylamine coupling .
  • Metabolic stability : Fluorine reduces oxidative metabolism in biological systems, enhancing compound half-life in pharmacokinetic studies .

Advanced: How can researchers validate the compound’s biological activity while accounting for potential salt dissociation in vitro?

Answer:

  • Buffer compatibility : Use phosphate-buffered saline (PBS, pH 7.4) to maintain salt integrity during cell-based assays .
  • Control experiments : Compare activity of the dihydrochloride salt with its free base to assess dissociation effects. IC50 shifts >2-fold indicate salt-specific interactions .

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